molecular formula C5H12N2O2 B13920126 N-Hydroxy-2-methoxy-2-methylpropanimidamide

N-Hydroxy-2-methoxy-2-methylpropanimidamide

Cat. No.: B13920126
M. Wt: 132.16 g/mol
InChI Key: XSSXYTZTTODYLT-UHFFFAOYSA-N
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Description

N’-hydroxy-2-methoxy-2-methylpropanimidamide is a chemical compound with the molecular formula C5H12N2O2 and a molecular weight of 132.16 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a methyl group attached to a propanimidamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-methoxy-2-methylpropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-2-methylpropanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of N’-hydroxy-2-methoxy-2-methylpropanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-methoxy-2-methylpropanimidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N’-hydroxy-2-methoxy-2-methylpropanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methoxy-2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-2-methylpropanimidamide
  • 3-methoxy-N,N-dimethylpropionamide
  • 2-hydroxy-2-methylpropiophenone

Uniqueness

N’-hydroxy-2-methoxy-2-methylpropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N'-hydroxy-2-methoxy-2-methylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-5(2,9-3)4(6)7-8/h8H,1-3H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSXYTZTTODYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=NO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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